molecular formula C13H15N3OS B8613810 2-(4-Morpholinophenyl)thiazol-5-amine

2-(4-Morpholinophenyl)thiazol-5-amine

Cat. No.: B8613810
M. Wt: 261.34 g/mol
InChI Key: RCZQPIMBWSTOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Thiazole (B1198619) Scaffolds in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged structure in medicinal chemistry. Its presence in a wide array of natural products, such as vitamin B1 (thiamine), and synthetic drugs underscores its versatile role in biological systems. Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities.

The structural features of the thiazole ring, including its ability to act as a hydrogen bond acceptor and its capacity for various chemical modifications, make it an attractive component in drug design. Researchers have successfully synthesized numerous thiazole-containing compounds with a diverse range of therapeutic applications, highlighting the enduring importance of this scaffold in the development of new medicines.

Table 1: Biological Activities of Thiazole Derivatives

Biological Activity Examples of Thiazole-Containing Compounds
Anticancer Dasatinib, Tiazofurin
Antimicrobial Sulfazole, Cefdinir
Anti-inflammatory Meloxicam

Importance of Morpholine (B109124) Moieties in Bioactive Molecules

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. acs.orgnih.gov Its inclusion can lead to improved solubility, metabolic stability, and bioavailability, which are critical factors for a compound's success as a therapeutic agent. acs.org

Overview of Research on 2-(4-Morpholinophenyl)thiazol-5-amine and Related Derivatives

While research focusing exclusively on this compound is limited, significant investigations have been conducted on its derivatives, particularly in the context of cancer therapy. These studies have primarily explored the compound as a core structure for the development of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

One notable area of research involves the incorporation of the 2-(4-morpholinophenylamino)thiazol-5-yl core into pyrimidine-based structures to create inhibitors of Aurora kinases and cyclin-dependent kinases (CDKs), which are key regulators of cell division. acs.orgnih.gov

A significant derivative, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine , has been identified as a potent inhibitor of Aurora A and Aurora B kinases. nih.gov This compound, also known as CYC116, demonstrated cytotoxic effects against various cancer cell lines and was shown to induce cell death following mitotic failure. nih.gov

Further research has led to the development of related compounds as highly active CDK9 inhibitors. acs.org Structure-activity relationship (SAR) studies have revealed that modifications to the pyrimidine (B1678525) and aniline (B41778) components of these molecules can significantly impact their potency and selectivity. acs.orgcardiff.ac.uk For instance, the introduction of a fluorine atom at the 5-position of the pyrimidine ring in conjunction with a morpholinophenyl group resulted in potent and selective CDK9 inhibitors. acs.org

Table 2: Investigated Derivatives and their Biological Targets

Compound Name Biological Target(s) Therapeutic Area
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) Aurora A, Aurora B Cancer

These findings underscore the potential of the this compound scaffold as a valuable building block for the design of novel and effective anticancer agents. The research highlights a clear strategy of using this core and elaborating upon it to achieve potent and selective inhibition of key oncogenic kinases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

2-(4-morpholin-4-ylphenyl)-1,3-thiazol-5-amine

InChI

InChI=1S/C13H15N3OS/c14-12-9-15-13(18-12)10-1-3-11(4-2-10)16-5-7-17-8-6-16/h1-4,9H,5-8,14H2

InChI Key

RCZQPIMBWSTOLV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=NC=C(S3)N

Origin of Product

United States

Synthetic Methodologies for 2 4 Morpholinophenyl Thiazol 5 Amine and Analogous Structures

Established Synthetic Pathways to the 2-Aminothiazole Core

The 2-aminothiazole scaffold is a prevalent structural motif in a wide array of biologically active compounds. researchgate.net Consequently, numerous synthetic methods have been developed for its efficient construction.

Hantzsch Thiazole (B1198619) Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains one of the most fundamental and widely utilized methods for the preparation of thiazole derivatives. chemicalbook.comchemhelpasap.com This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea. chemhelpasap.comwikipedia.org

The classical Hantzsch synthesis provides a direct route to 2-aminothiazoles when thiourea is used as the thioamide component. The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring. The versatility of this method allows for the synthesis of a diverse range of substituted 2-aminothiazoles by varying the substituents on both the α-haloketone and the thiourea starting materials. researchgate.net Microwave-assisted variations of the Hantzsch synthesis have been shown to accelerate the reaction, often leading to higher yields in shorter reaction times compared to conventional heating methods. nih.gov

Reactions Involving α-Halogenated Ketones/Aldehydes and Thioamides/Thioureas

This class of reactions is essentially a broader description of the Hantzsch synthesis, emphasizing the key reactants. The core transformation involves the reaction between a carbonyl compound bearing a halogen on the α-carbon and a sulfur-containing nucleophile like thiourea or a substituted thioamide. The reaction of 2-bromoacetophenone with thiourea is a classic example that yields 2-amino-4-phenylthiazole. chemhelpasap.com The process is generally high-yielding and straightforward to perform. chemhelpasap.com

The scope of this methodology is extensive, accommodating a variety of functional groups on both the α-halocarbonyl and the thioamide/thiourea components, leading to a wide array of substituted 2-aminothiazoles.

One-Pot Synthetic Strategies for Thiazole Ring Formation

To improve efficiency and reduce waste, one-pot synthetic strategies for the formation of the 2-aminothiazole ring have gained significant attention. clockss.orgtandfonline.com These methods often involve the in situ generation of the α-haloketone intermediate, which then reacts with thiourea without the need for isolation. tandfonline.comtandfonline.com

One common approach involves the α-bromination of a ketone using a brominating agent like N-bromosuccinimide (NBS) or copper(II) bromide, followed by the addition of thiourea to the same reaction vessel. clockss.orgtandfonline.com For instance, aromatic methyl ketones can be reacted with thiourea in the presence of copper(II) bromide to afford 4-aryl-2-aminothiazoles in good to excellent yields. clockss.org Similarly, the use of lactic acid as a green catalyst and solvent has been reported for the tandem α-bromination of aralkyl ketones with NBS and subsequent cyclization with thiourea. tandfonline.com These one-pot procedures offer several advantages, including reduced reaction times, simplified workup procedures, and avoidance of handling lachrymatory α-haloketone intermediates. tandfonline.com Electrochemical methods have also been developed for the one-pot synthesis of 2-aminothiazoles from active methylene ketones and thioureas. nih.gov

Method Key Reactants Key Features Example
Hantzsch Thiazole Synthesisα-Haloketone, ThioureaVersatile, well-establishedReaction of 2-bromoacetophenone and thiourea
One-Pot SynthesisKetone, Brominating Agent, ThioureaEfficient, avoids isolation of intermediatesReaction of acetophenone, NBS, and thiourea

Introduction of the 4-Morpholinophenyl Substituent

The introduction of the 4-morpholinophenyl group onto the thiazole core can be achieved through several synthetic strategies, either by using a pre-functionalized precursor or by forming the morpholine-aryl bond at a later stage of the synthesis.

Strategies for Coupling Morpholine-Containing Phenyl Precursors to Thiazole Rings

A straightforward approach involves the use of a starting material that already contains the 4-morpholinophenyl moiety. For example, in a Hantzsch-type synthesis, a 2-halo-1-(4-morpholinophenyl)ethan-1-one could be reacted with thiourea to directly form 2-amino-4-(4-morpholinophenyl)thiazole. Alternatively, a 4-morpholinobenzaldehyde could be a precursor for creating the necessary α-haloketone.

Another powerful method for forming carbon-carbon bonds is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction can be used to connect a morpholine-containing arylboronic acid or ester with a halogenated thiazole derivative, such as 2-amino-5-bromothiazole. nih.gov This strategy allows for the late-stage introduction of the 4-morpholinophenyl group.

Buchwald-Hartwig Amination Approaches in Arylthiazole Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org

In the context of synthesizing 2-(4-morpholinophenyl)thiazol-5-amine, the Buchwald-Hartwig amination can be envisioned in several ways. One could couple a halogenated 2-phenylthiazole derivative with morpholine (B109124). More specifically, starting with a 2-(4-halophenyl)thiazole, a palladium-catalyzed reaction with morpholine would yield the desired 2-(4-morpholinophenyl)thiazole core. The amino group at the 5-position could be introduced either before or after this coupling step.

The development of various generations of catalyst systems, employing sterically hindered phosphine ligands, has significantly expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of amines with various aryl halides and pseudohalides under milder conditions. wikipedia.orgorganic-chemistry.org This powerful tool provides a reliable method for the construction of the C-N bond central to the 4-morpholinophenyl substituent.

Method Key Transformation Catalyst/Reagents
Suzuki CouplingFormation of an aryl-aryl bondPalladium catalyst, base
Buchwald-Hartwig AminationFormation of an aryl-amine bondPalladium catalyst, phosphine ligand, base

Synthesis of the 5-Amine Position on the Thiazole Ring

The introduction of an amino group at the 5-position of a thiazole ring is a key synthetic step for accessing compounds like this compound. This can be achieved through several established and effective methods.

One prominent strategy involves the direct functionalization of a pre-formed 2-arylthiazole. A versatile two-step protocol consists of initial halogenation at the C5 position, followed by a nucleophilic substitution reaction with an amine. For instance, 2-amino-4-phenylthiazole can be halogenated to produce a 2-amino-5-halothiazole intermediate. This intermediate readily undergoes nucleophilic displacement by various amines, including morpholine, to yield the desired 5-amino-substituted thiazole derivative. This approach is advantageous as it allows for late-stage diversification of the amine substituent. The reaction can be performed using different halogenating agents and conditions, such as bromine in DMF or copper(II) bromide in acetonitrile, followed by the addition of the amine.

Table 1: Synthesis of 5-Amino-Containing 2-Aminothiazole Derivatives via Halogenation/Nucleophilic Substitution

This table summarizes the synthesis of various 5-amino-2-aminothiazole derivatives from 2-amino-4-phenylthiazole and different amines using a CuBr₂-mediated one-pot reaction in acetonitrile.

Starting ThiazoleAmine NucleophileProductYield (%)
2-Amino-4-phenylthiazolePiperidine5-(Piperidin-1-yl)-4-phenylthiazol-2-amine85
2-Amino-4-phenylthiazoleMorpholine5-Morpholino-4-phenylthiazol-2-amine88
2-Amino-4-phenylthiazoleHydrazine5-Hydrazinyl-4-phenylthiazol-2-amine80
2-Amino-4-phenylthiazolePiperazine5-(Piperazin-1-yl)-4-phenylthiazol-2-amine82

Alternatively, the thiazole ring can be constructed with the 5-amino group already incorporated. The Cook-Heilbron thiazole synthesis is a classic and powerful method for preparing 5-aminothiazoles. wikipedia.orgyoutube.com This reaction involves the condensation of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. wikipedia.orgyoutube.com The mechanism, in the case of carbon disulfide, begins with a nucleophilic attack of the nitrogen from the α-aminonitrile onto the carbon of CS₂, initiating a cyclization process that ultimately forms the 5-aminothiazole ring. wikipedia.org This method is highly effective for creating a variety of 5-aminothiazoles by choosing different α-aminonitrile and dithioate starting materials. wikipedia.org

Four-component coupling reactions have also been developed for the synthesis of 5-aminothiazoles, offering a streamlined process where multiple bonds are formed in a single operation. researchgate.net

Novel Synthetic Routes and Methodological Advancements for Functionalized Morpholinophenyl Thiazoles

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of complex thiazole derivatives, including functionalized morpholinophenyl thiazoles. These modern approaches often provide improvements over classical methods like the Hantzsch synthesis, which traditionally involves the reaction of α-haloketones with thioamides. bepls.comresearchgate.net

A significant trend is the adoption of "green chemistry" principles. bepls.com This includes the use of microwave irradiation to accelerate reaction times and improve yields, often under solvent-free conditions. bepls.comresearchgate.net For example, a rapid, one-pot synthesis of hydrazinyl thiazoles has been achieved by reacting aryl ketones, thiosemicarbazide, and phenacyl bromides under microwave irradiation for just a few seconds. bepls.com The use of environmentally benign solvents like water or polyethylene glycol (PEG) and recyclable catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) also represents a move towards more sustainable synthetic protocols. bepls.com

Multi-component reactions (MCRs) are another area of major advancement. These reactions combine three or more reactants in a single pot to form the final product, which enhances efficiency by reducing the number of synthetic steps, purification processes, and waste generation. nih.gov The synthesis of various thiazole-based heterocyclic hybrids has been successfully achieved using MCRs. For instance, a three-component reaction utilizing 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a starting material has been used to generate a library of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues. nih.gov

Furthermore, novel methodologies focus on the synthesis of hybrid molecules, where the morpholinophenyl thiazole scaffold is linked to other pharmacologically relevant structures. The Hantzsch thiazole synthesis remains a cornerstone for creating such conjugates. acs.org For example, pyrazoline N-thioamide derivatives can be reacted with phenacyl bromides in refluxing ethanol to produce thiazolyl-pyrazoline hybrids in excellent yields. acs.orgnih.gov This strategy of molecular hybridization aims to create molecules with enhanced biological activities. eurekaselect.com

Table 2: Examples of Novel and Advanced Synthetic Methods for Thiazole Derivatives

This table highlights modern synthetic strategies for preparing functionalized thiazoles, emphasizing green chemistry principles and the synthesis of complex hybrid structures.

MethodologyKey ReactantsConditionsKey AdvantagesReference
Microwave-Assisted SynthesisAryl ketones, thiosemicarbazide, phenacyl bromidesMicrowave irradiation (300 W), 30-175 seconds, solvent-freeRapid reaction, high efficiency, environmentally friendly bepls.com
Catalyst-Free Synthesis in Green SolventDithiocarbamates, α-halocarbonylsReflux in water, 20 hoursAvoids toxic catalysts and organic solvents, simple procedure bepls.com
One-Pot Cyclo-condensation2-Bromo-1-phenylethanone derivatives, substituted thioureasReflux in ethanol, 30 minutesOperational simplicity, good yields for diverse substitutions
Hybrid Synthesis (Hantzsch)Pyrazoline N-thioamide derivatives, phenacyl bromideReflux in ethanol, 2 hoursExcellent yields for complex thiazole-linked hybrids acs.org

Structure Activity Relationship Sar Studies and Molecular Design Principles

General Principles of Thiazole (B1198619) Scaffold Structure-Activity Relationships

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, which serves as a "privileged scaffold" in medicinal chemistry. Its structural and electronic properties make it a versatile building block for designing biologically active compounds. The aromatic nature of the thiazole ring allows it to engage in π-π stacking interactions with biological targets, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors.

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the ring. The scaffold is found in a wide array of compounds with diverse therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. The 2,4-disubstituted thiazole motif is particularly common among clinically approved drugs. For instance, 2-aminothiazole is a key structural feature in many pharmacologically active molecules, highlighting the importance of the amino group at the C2 position for biological activity. SAR studies have consistently shown that modifications at the C2, C4, and C5 positions can dramatically alter the potency and selectivity of thiazole-based compounds.

Influence of the 4-Morpholinophenyl Moiety on Biological Activity

The morpholine (B109124) ring is a saturated heterocycle containing both an oxygen atom and a secondary amine. The oxygen and nitrogen atoms can act as hydrogen bond acceptors, which can be crucial for binding to biological targets. The ring's chair conformation and its potential for conformational flexibility can also play a role in optimizing interactions within a receptor's binding pocket.

The phenyl ring acts as a rigid linker, positioning the morpholine group at a specific distance and orientation relative to the thiazole core. This spatial arrangement is often critical for activity. Furthermore, the phenyl ring itself can participate in hydrophobic or aromatic interactions with the target protein. Research on related compounds has demonstrated the importance of the morpholinophenyl group for biological efficacy. For example, a pyrazoline derivative incorporating a 4-morpholinophenyl moiety attached to a thiazole ring exhibited robust and selective biological activity against cancer cell lines.

Impact of Substituents on the Thiazole Ring on Biological Efficacy

For the specific compound 2-(4-Morpholinophenyl)thiazol-5-amine, the substituents at positions C2 and C5 of the thiazole ring are key determinants of its biological activity.

C2-Substituent (4-Morpholinophenyl): As discussed, this large, functional group is critical. Its size, shape, and hydrogen-bonding capabilities dictate how the molecule fits into and interacts with its biological target.

C5-Substituent (Amine): The primary amine (-NH2) at the C5 position is a potent hydrogen bond donor and can also be a hydrogen bond acceptor. Its presence can significantly influence binding affinity and selectivity. The position of this group can also be a site for further chemical modification to explore and optimize activity.

General SAR studies on other thiazole derivatives provide insights into how different types of substituents can modulate efficacy. The electronic properties of substituents are particularly important. Electron-withdrawing groups, such as halogens or nitro groups, on a phenyl ring attached to the thiazole can enhance certain activities like antimicrobial or anticancer effects. Conversely, electron-donating groups, such as methoxy or hydroxyl groups, have been shown to increase the activity of other thiazole derivatives.

The following table summarizes the effect of different substituents on the biological activity of various thiazole-based compounds, as reported in the literature.

Compound Series Key Substituent(s) Position(s) Observed Effect on Activity Biological Activity Reference
β-pentene based thiazolesHydroxyl group on benzene ring-Enhances activityAnticancer
β-pentene based thiazolesFluorine group on benzene ring-Decreases activityAnticancer
Phenylthiazole derivativesMethoxy group-Higher activity than halogen groupAntitumor
Thiazole-quinolinium derivativesBromine at p-position of phenyl ringC2Essential for activityAntimicrobial
Thiazole-triazole hybrids1,2,4-triazole ringC4Highest activityAnticonvulsant
Phenylthiazole-quinoline hybridsChlorine at position 4 of pyridine ring-Enhanced activityAnti-breast cancer

Rational Design Strategies for Optimizing Bioactivity

Rational design strategies are employed to systematically modify the this compound structure to enhance its therapeutic properties. These strategies are guided by an understanding of the SAR principles discussed previously.

One key approach is pharmacophore hybridization . This involves combining the thiazole scaffold with other known bioactive pharmacophores to create new hybrid molecules. The goal is to produce compounds with synergistic or superior biological activities. For instance, integrating the thiazole core with a chalcone moiety has been explored to develop new anti-inflammatory agents.

Structure-based drug design is another powerful strategy. This involves using computational tools like molecular docking to simulate the interaction between the thiazole derivative and its biological target. These simulations can predict the binding mode and affinity, providing valuable insights for designing modifications that improve the compound's fit and interaction with the target protein. This approach helps in the rational introduction of substituents to enhance potency and selectivity.

Systematic modification of the substituents on both the thiazole and the phenyl rings based on SAR data is a fundamental strategy. This could involve:

Altering the substitution pattern on the phenyl ring to probe electronic and steric effects.

Replacing the morpholine ring with other heterocyclic systems (e.g., piperidine, piperazine) to evaluate the impact on activity and pharmacokinetic properties.

Modifying the amine group at the C5 position to explore further interactions with the target.

Fragment-Based Drug Discovery Campaigns Incorporating Thiazole Scaffolds

Fragment-Based Drug Discovery (FBDD) is a modern approach to finding lead compounds in drug discovery. In this method, small chemical fragments are screened for their ability to bind to a biological target. Thiazoles are considered highly valuable building blocks in FBDD campaigns. They are often found to be enriched in the hits from fragment screening efforts.

In a typical FBDD campaign, a library of fragment-sized thiazoles with various substituents (e.g., amines, bromides, carboxylic acids) is assembled and screened against a specific enzyme or receptor. The initial hits are usually weak binders, but they provide a crucial starting point. These fragment hits are then optimized and "grown" into larger, more potent molecules by adding other chemical functionalities, a process guided by structural information about the fragment-target complex.

However, a notable challenge with using thiazoles in FBDD is that some derivatives, particularly 2-aminothiazoles, are known to be "frequent hitters" or promiscuous inhibitors, meaning they can show activity in assays through non-specific mechanisms, leading to false positives. Therefore, rigorous follow-up experiments and validation assays are essential to confirm that the observed activity is due to specific, on-target engagement and to rule out artifacts like redox activity or aggregation.

Preclinical Biological Activity Evaluation and Mechanistic Studies

In Vitro Biological Activity Profiling of 2-(4-Morpholinophenyl)thiazol-5-amine Derivatives

The in vitro biological activity of this compound and its derivatives has been explored across a range of enzymatic assays, revealing their potential as inhibitors of various key cellular targets. These studies are crucial in elucidating the mechanisms of action and identifying promising candidates for further development.

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and survival, making it a validated target for antibacterial agents. als-journal.comu-szeged.hu A series of morpholine-based thiazole (B1198619) derivatives, specifically 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines, have been investigated for their ability to inhibit this enzyme. als-journal.comals-journal.com

In one study, several derivatives displayed potent DNA gyrase inhibitory activity, with compounds 5h, 5g, 5f, 5e, 5l, 5b, 5k, 5i, and 5d showing greater potency than the standard drug ciprofloxacin (B1669076). als-journal.com The antibacterial activity of these compounds was demonstrated by their minimum inhibitory concentration (MIC) values against several bacterial strains, which were comparable to ciprofloxacin (12.5 µg/ml) against S. aureus, B. subtilis, E. coli, and K. pneumoniae. als-journal.comals-journal.com Molecular docking studies supported these findings, indicating that the derivatives bind to the same active pocket of DNA gyrase as ciprofloxacin but with a better binding affinity. als-journal.com The development of such inhibitors is significant in the ongoing effort to combat bacterial resistance. u-szeged.hu

Table 1: DNA Gyrase Inhibitory Activity of 2-Aryl-N-(4-morpholinophenyl)thiazol-4-amine Derivatives

Compound ID DNA Gyrase Inhibition Antibacterial Activity (MIC)
5b, 5d, 5e, 5f, 5g, 5h, 5i, 5k, 5l More potent than ciprofloxacin 12.5 µg/ml (vs. S. aureus, B. subtilis, E. coli, K. pneumoniae)
Ciprofloxacin (Reference) Standard 12.5 µg/ml (vs. S. aureus, B. subtilis, E. coli, K. pneumoniae)

Data sourced from in vitro and in silico studies on morpholine-based thiazole derivatives. als-journal.comals-journal.com

The this compound scaffold and its analogs have been evaluated against various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

Cyclin-Dependent Kinase 9 (CDK9): Derivatives of 4-thiazol-2-anilinopyrimidine have been designed and investigated as CDK9 inhibitors. nih.gov CDK9 plays a crucial role in regulating transcription, and its inhibition can reinstate apoptosis in cancer cells. One of the most selective compounds from a studied series, 12u , demonstrated a half-maximal inhibitory concentration (IC50) of 7 nM against CDK9. nih.gov This compound also showed over 80-fold selectivity for CDK9 compared to CDK2. Structural studies provided a rationale for the observed structure-activity relationship (SAR) and selectivity. nih.gov

PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) are key components of a signaling pathway that controls cell survival and proliferation. mdpi.com A series of novel 4-morpholine-quinazoline derivatives were designed and synthesized as potential PI3K/mTOR inhibitors. nih.gov Among them, compound 17f emerged as a potent candidate with a high PI3Kα inhibition activity (IC50 = 4.2 nM). nih.gov Further testing revealed its inhibitory activity against other PI3K isoforms (β, γ, δ) and mTOR. These results suggest that such compounds can significantly inhibit the PI3K/Akt/mTOR pathway, highlighting their potential as anticancer agents. mdpi.comnih.gov

Table 2: Kinase Inhibition Profile of Thiazole and Quinazoline Derivatives

Compound ID Target Kinase IC50 Value
12u CDK9 7 nM
17f PI3Kα 4.2 nM

Data sourced from studies on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines and 4-morpholine-quinazoline derivatives. nih.govnih.gov

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division. nih.gov Inhibiting tubulin polymerization is a well-established strategy in cancer chemotherapy. Several 2-amino-4-phenylthiazole derivatives have been reported to inhibit tubulin polymerization and disrupt microtubule formation. nih.govresearchgate.net

A series of 2,4-disubstituted thiazole derivatives containing a 4-(3,4,5-trimethoxyphenyl) moiety were synthesized and evaluated for their potential as tubulin polymerization inhibitors. nih.gov Compounds 5c, 6d, 7c, 8, and 9a,b showed superior cytotoxic activity against several human cancer cell lines, with IC50 values ranging from 3.35 ± 0.2 to 18.69 ± 0.9 μM. nih.gov In another study, compounds 3b and 3d were identified as the most active tubulin polymerization inhibitors with IC50 values of 13.29 µM and 13.58 µM, respectively, which were comparable to the reference standard colchicine (IC50 = 9.21 µM). researchgate.net Molecular docking studies suggest that these compounds bind to the colchicine-binding site of tubulin. mdpi.com

Table 3: Tubulin Polymerization Inhibitory Activity of Thiazole Derivatives

Compound ID IC50 (µM) Reference Drug Reference Drug IC50 (µM)
3b 13.29 Colchicine 9.21
3d 13.58 Colchicine 9.21
8 22.21 Colchicine 9.21
13 24.73 Colchicine 9.21

Data sourced from studies evaluating the ability of compounds to inhibit 50% of tubulin assembly. researchgate.net

There is growing interest in developing dual inhibitors that can target multiple pathways involved in disease pathology. nih.govtaylorfrancis.com Thiazole derivatives have been investigated as dual inhibitors of Deoxyribonuclease I (DNase I) and 5-Lipoxygenase (5-LO), enzymes implicated in the development of neurodegenerative diseases. nih.gov

A study of various thiazole derivatives identified compound 29 (4-((4-(3-bromo-4-morpholinophenyl)thiazol-2-yl)amino)phenol) as a promising dual inhibitor. nih.gov This compound inhibited 5-LO in the nanomolar range and DNase I in the double-digit micromolar range. Specifically, compounds 12 and 29 were the most potent 5-LO inhibitors with IC50 values of 60 nM and 56 nM, respectively. nih.gov For DNase I inhibition, compounds 5 and 29 were the most effective, with IC50 values below 100 μM. nih.gov The ability of these compounds to inhibit both enzymes suggests a potential therapeutic application in neuroprotection.

Table 4: Dual DNase I and 5-LO Inhibition by Thiazole Derivatives

Compound ID 5-LO Inhibition IC50 DNase I Inhibition IC50
12 60 nM -
29 56 nM < 100 µM
5 - < 100 µM

Data sourced from a study on thiazole derivatives as dual inhibitors for neuroprotection. nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.gov Their inhibition is a primary therapeutic strategy for managing symptoms of Alzheimer's disease and other neurological disorders. nih.govmdpi.com The thiazole scaffold has been explored for its potential as a cholinesterase inhibitor. mdpi.comresearchgate.net

Studies on thiazolylhydrazone derivatives showed that most tested compounds exhibited better inhibitory activity against AChE than BuChE. mdpi.com For instance, a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated dual inhibition of both AChE and BChE, with IC50 values ranging from 27.0–106.8 μM for AChE and 58.0–277.5 μM for BChE. nih.gov The activities are often expressed as IC50 values, representing the concentration that leads to 50% inhibition of the enzyme's activity. mdpi.com The 2-amino-4-substituted thiazole structure is considered a key pharmacophore for AChE inhibition. mdpi.com

Table 5: Cholinesterase Inhibitory Activity of Hydrazine-1-carboxamide Derivatives

Compound Series AChE Inhibition IC50 BuChE Inhibition IC50
N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides 27.0 – 106.8 µM 58.0 – 277.5 µM

Data sourced from in vitro evaluation using Ellman's spectrophotometric method. nih.gov

Enzyme Inhibition Assays

Bacterial FabH Enzyme Inhibition

The enzyme β-ketoacyl-acyl carrier protein synthase III, or FabH, is essential for initiating fatty acid biosynthesis in bacteria. researchgate.net This makes it a prime target for the development of new antibacterial agents. nih.govnih.gov The FabH enzyme catalyzes the condensation of acetyl-CoA with malonyl-ACP, a critical first step in the fatty acid elongation cycle. researchgate.net Inhibition of this enzyme disrupts the bacterial ability to build cell membranes and other essential components, leading to growth inhibition.

Compounds that target FabH are considered promising for overcoming antibiotic resistance. nih.govmdpi.com While direct studies on this compound were not found, research on similar heterocyclic scaffolds has validated FabH as a druggable target for antimicrobial drug discovery. nih.gov The potency of FabH inhibitors often correlates well with their antibacterial activity, supporting the idea that the inhibition of fatty acid synthesis is responsible for their bactericidal or bacteriostatic effects. nih.gov

BRAFV600E Inhibition

The BRAF kinase is a key component of the MAPK signaling pathway, which regulates cell growth, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of human cancers, including melanoma and thyroid cancer. nih.gov This has made BRAFV600E a critical target for anticancer therapies. nih.gov

The development of dual inhibitors that target both BRAF and other kinases, such as the Epidermal Growth Factor Receptor (EGFR), is a promising strategy to enhance efficacy and overcome resistance. nih.govnih.gov Thiazole-containing compounds have been investigated as scaffolds for such dual inhibitors. nih.gov While specific inhibitory data for this compound against BRAFV600E is not detailed in the provided results, a study on related thiazole and 4-thiazolidinone motifs showed that some derivatives exhibited weak to moderate inhibitory activity against a panel of kinases, including BRAFV600E, with inhibition percentages ranging from 2% to 64%. nih.gov This highlights the potential of the thiazole scaffold in designing kinase inhibitors.

Antimicrobial Activity Investigations

Thiazole derivatives are known to possess a wide range of biological activities, including antimicrobial effects. wjpmr.com Their structural versatility allows for the synthesis of compounds with potent activity against various pathogens.

Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)

To quantify the antibacterial potency, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are determined. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. nih.gov

For a series of 5-methylthiazole based thiazolidinones, MIC and MBC values were established against standard and resistant bacterial strains. Against standard strains, MICs were in the range of 26.3–378.5 μM, and MBCs ranged from 52.6–757.0 μM. mdpi.com For resistant strains, including Methicillin-resistant S. aureus (MRSA), E. coli, and Pseudomonas aeruginosa, the MICs were between 29.8–433.5 μM and MBCs were between 59.6–867.0 μM. mdpi.com

Table 1: Antibacterial Potency of Thiazole Derivatives Against Resistant Strains

Anti-Inflammatory Activity Assessments

Inflammation is a biological response to harmful stimuli, and chronic inflammation is linked to various diseases. wjpmr.com Thiazole derivatives have been investigated for their anti-inflammatory properties. wjpmr.comnih.gov Studies have shown that certain synthetic thiazole compounds can exhibit significant anti-inflammatory effects. For example, the anti-inflammatory activity of various substituted phenyl thiazole derivatives was screened using the carrageenan-induced rat paw edema method, a standard model for evaluating acute inflammation. wjpmr.com Results indicated that several synthesized thiazole derivatives possess appreciable anti-inflammatory activity, with some nitro-substituted compounds showing effects comparable to the standard drug, nimesulide. wjpmr.com The mechanism may involve the inhibition of pro-inflammatory mediators. wjpmr.com

Antioxidant Activity Investigations

Reactive oxygen species (ROS) can cause oxidative stress, leading to cellular damage and various pathological conditions. mdpi.com Antioxidants can neutralize these harmful species. The thiazole core is a versatile scaffold for designing compounds with antioxidant activity. mdpi.com The antioxidant potential of novel thiazole derivatives is often evaluated using various in vitro assays.

Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov In these assays, the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable radical is measured. nih.govmdpi.com Studies on various thiazolyl-polyphenolic compounds have demonstrated significant radical scavenging potential, with some derivatives showing higher activity than standard antioxidants like ascorbic acid and Trolox. mdpi.comnih.gov The presence of phenolic groups, often attached to the thiazole ring, can significantly contribute to this activity. mdpi.comnih.gov

Table 2: Common Assays for Antioxidant Activity

Molecular Mechanism of Action Elucidation

The elucidation of the molecular mechanism of action for a compound is critical in understanding its therapeutic potential. For this compound, this involves identifying its specific molecular targets and understanding how it modulates cellular signaling pathways.

Direct studies identifying the specific molecular targets of this compound are not readily found in the available literature. However, research on structurally similar compounds, particularly those containing the N-phenyl-4-(thiazol-5-yl)pyrimidine scaffold, has revealed a propensity for these molecules to act as kinase inhibitors.

Notably, a subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of Aurora A and Aurora B kinases. nih.gov The lead compound in one study, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, demonstrated significant inhibitory activity against these kinases. nih.gov

Furthermore, compounds with a 2-anilino-4-(thiazol-5-yl)pyrimidine structure have been developed as inhibitors of cyclin-dependent kinases (CDKs). These compounds have shown potent inhibition of CDKs, which are key regulators of the cell cycle. The binding mode of these inhibitors within the ATP-binding pocket of CDKs has been confirmed through X-ray crystallography, providing a rationale for their inhibitory activity.

Another related class of compounds, 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines, has been investigated as highly active inhibitors of CDK9. The introduction of an amino function at the C2-position of the thiazole ring, in the context of either meta- or para-substituted anilines at the C2-pyrimidine ring, was found to significantly increase the inhibitory activity against both CDK2 and CDK9.

Given these findings for structurally related molecules, it is plausible that this compound may also exhibit inhibitory activity against various kinases. However, without direct experimental evidence, its specific molecular targets remain to be elucidated.

Table 1: Kinase Targets of Structurally Similar Compounds

Compound Class Specific Target(s)
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines Aurora A and B kinases
2-anilino-4-(thiazol-5-yl)pyrimidines Cyclin-dependent kinases (CDKs)

The modulation of cellular signaling pathways by this compound has not been specifically detailed in published research. However, based on the kinase inhibitory profile of related compounds, one can infer potential effects on downstream signaling cascades.

Inhibition of Aurora kinases by N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines leads to the suppression of mitotic histone H3 phosphorylation, resulting in aberrant mitotic phenotypes and ultimately, cell death in cancer cell lines. nih.gov This indicates a direct impact on the signaling pathways that govern cell division.

Similarly, the inhibition of CDKs by 2-anilino-4-(thiazol-5-yl)pyrimidine analogues would directly affect cell cycle progression. CDKs are central to the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. The specific downstream effects would depend on the particular CDK or CDKs inhibited.

Therefore, it is reasonable to hypothesize that if this compound functions as a kinase inhibitor, it would likely modulate signaling pathways involved in cell cycle regulation, mitosis, and cell proliferation. The precise pathways and the nature of their modulation would be contingent on the specific kinase targets of the compound. Further investigation is required to confirm these potential mechanisms.

Table 2: Compound Names Mentioned

Compound Name
This compound
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines

Computational Chemistry and in Silico Modeling in 2 4 Morpholinophenyl Thiazol 5 Amine Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Both 2D and 3D QSAR methodologies have been instrumental in predicting the biological activity of thiazole (B1198619) derivatives. In 2D QSAR, descriptors are derived from the two-dimensional representation of the molecule and can include constitutional, topological, and electrostatic properties. For a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, a 2D QSAR model was developed to predict their antioxidant activity. pensoft.netresearchgate.net This model demonstrated a high predictive ability, which was validated both internally and externally. pensoft.netresearchgate.net

3D QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize the three-dimensional structures of molecules. nih.govphyschemres.org These methods are used to correlate the 3D steric and electrostatic fields of molecules with their biological activity. nih.gov For a series of thiazole derivatives acting as 5-HT3 receptor antagonists, structure-based 3D QSAR studies were performed. nih.gov The compounds were first docked into a homology model of the human 5-HT(3A) receptor, and the resulting conformations were used to build robust CoMFA and CoMSIA models with good predictive power. nih.gov

QSAR ApproachDescriptionApplication Example for Thiazole DerivativesKey Findings
2D QSARUtilizes descriptors from the 2D structure (e.g., topological, electronic).Prediction of antioxidant activity for morpholine-thiazole derivatives. pensoft.netresearchgate.netEstablished a correlation between molecular descriptors and antioxidant activity. pensoft.netresearchgate.net
3D QSAR (CoMFA/CoMSIA)Uses 3D molecular fields (steric and electrostatic) to correlate with activity.Modeling of 5-HT3 receptor antagonists. nih.govGenerated predictive models based on docked conformations, aiding in the design of new antagonists. nih.gov

Through QSAR studies, specific molecular descriptors that correlate with the efficacy of morpholine-thiazole derivatives have been identified. For a series of antioxidant 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, it was found that antioxidant activity increases with a decrease in molecular area, volume, lipophilicity, and polarization, and an increase in the dipole moment. pensoft.netresearchgate.net Furthermore, energetic parameters such as the energy of bonds, inter-nuclear interactions, and the energy of the lowest vacant molecular orbit were also found to be significant. pensoft.netresearchgate.net An increase in these energy parameters, coupled with a reduction in hydration energy and the energy of the higher vacant molecular orbitals, was associated with enhanced antioxidant activity. pensoft.netresearchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. In a study of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as potential DNA gyrase inhibitors, molecular docking revealed a binding pattern similar to that of ciprofloxacin (B1669076) at the active site of DNA gyrase. als-journal.com The morpholine-based thiazoles displayed a better binding affinity for the active site. als-journal.com Similarly, molecular docking studies of new thiazole derivatives as potential tubulin polymerization inhibitors were conducted to understand the binding interactions with the tubulin active site. nih.gov

Molecular Dynamics Simulations for Binding Conformation and Stability

Molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. This technique provides valuable information on the stability of ligand-protein complexes and conformational changes that may occur upon binding. For 2-anilino-4-(thiazol-5-yl)-pyrimidines, MD simulations were used to investigate their binding selectivity with CDK2 and CDK7. nih.govresearchgate.net These simulations, along with binding free energy calculations, provided insights into the steric and electronic complementarity of the inhibitors to the binding sites of the kinases. nih.govresearchgate.net In another study, MD simulations were used to assess the binding stability of a thiazole derivative identified as a potential biofilm inhibitor. physchemres.org

In Silico Pharmacokinetic Profile Assessments

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. For a series of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines, in silico analysis using SwissADME software indicated drug-like properties and high gastrointestinal absorption. als-journal.com The ProTox-II web server was also used to predict the toxicity profile, which suggested no hepatotoxicity, carcinogenicity, immunotoxicity, mutagenicity, or cytotoxic effects for these compounds. als-journal.com Similarly, for N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides, in silico ADME-Tox profiles were calculated using SwissADME and pkCSM, indicating good oral bioavailability and low toxicity. mspsss.org.ua

ADME ParameterPredicted Property for Morpholine-Thiazole DerivativesSignificance in Drug Discovery
Oral BioavailabilityGood oral bioavailability predicted. mspsss.org.uaIndicates the fraction of the drug that reaches systemic circulation after oral administration.
Gastrointestinal AbsorptionHigh gastrointestinal absorption predicted. als-journal.comCrucial for the effectiveness of orally administered drugs.
Drug-likenessCompounds exhibit drug-like properties. als-journal.comAssesses whether a compound has properties consistent with known drugs.
ToxicityPredicted to have low toxicity with no hepatotoxicity, carcinogenicity, or mutagenicity. als-journal.commspsss.org.uaEarly identification of potential toxicity can prevent late-stage failures in drug development.

Future Perspectives and Research Directions for 2 4 Morpholinophenyl Thiazol 5 Amine

Optimization of Potency and Selectivity for Specific Biological Targets

A key avenue for future research lies in the meticulous optimization of the potency and selectivity of 2-(4-morpholinophenyl)thiazol-5-amine derivatives for specific biological targets. Structure-activity relationship (SAR) studies have shown that modifications to the thiazole (B1198619), pyrimidine (B1678525), and aniline (B41778) rings can significantly impact kinase inhibition and selectivity. For instance, the introduction of a methyl group at the C-5 position of the pyrimidine ring has been shown to be optimal for achieving selectivity for CDK9 over CDK2. cardiff.ac.uk Further exploration of the steric and electronic properties of substituents at this position could lead to even more selective inhibitors. cardiff.ac.uk

The morpholine (B109124) group itself is a critical component for the activity of many derivatives. In the context of PI3Kβ inhibitors, the morpholino-thiazole scaffold has been identified as a key active component. nih.gov Research into replacing the morpholine with other six- or seven-membered rings has been explored to probe the gatekeeper pocket of kinases, with mixed results on potency and selectivity. cardiff.ac.uk A deeper understanding of how different heterocyclic rings at this position influence target engagement will be crucial.

Systematic modifications of the phenyl ring are also warranted. For example, in a series of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines, various substitutions on the aryl group led to compounds with DNA gyrase inhibitory activity equal to or better than ciprofloxacin (B1669076). als-journal.comals-journal.com The following table summarizes the impact of different substituents on the activity of thiazole derivatives against various targets.

TargetScaffold ModificationObserved Effect on Potency/Selectivity
CDK9 Introduction of a methyl group at the C-5 of the pyrimidine ring.Enhanced selectivity for CDK9 over CDK2. cardiff.ac.uk
Aurora Kinases Substitution at the aniline para-position.Correlated with potent inhibition of Aurora A and B kinases. nih.gov
DNA Gyrase Varied substitutions on the 2-aryl group.Led to compounds with inhibitory activity comparable to ciprofloxacin. als-journal.comals-journal.com
PI3Kβ Optimization of the morpholino-thiazole scaffold.Development of potent and isoform-selective inhibitors. nih.gov
Bovine Carbonic Anhydrase-II 4-para-nitrophenyl substitution on the thiazole ring.Resulted in a more potent compound series. nih.gov

Future efforts should focus on a systematic exploration of the chemical space around the this compound core to develop compounds with superior potency and selectivity for a range of therapeutic targets.

Exploration of Novel Therapeutic Applications and Disease Areas

While much of the research on this compound derivatives has focused on their anticancer and antimicrobial properties, the versatility of the thiazole scaffold suggests potential applications in other disease areas. Thiazole derivatives have been reported to possess a broad spectrum of biological activities, including anti-inflammatory, antidiabetic, anti-Alzheimer's, and hepatoprotective effects. nih.gov

The development of potent and selective inhibitors based on this scaffold opens the door to exploring their efficacy in models of these diseases. For example, given the role of kinases in inflammatory and neurodegenerative disorders, selective kinase inhibitors derived from this scaffold could be evaluated in relevant preclinical models.

Furthermore, the antimicrobial activity of these compounds warrants further investigation, especially in the context of rising antimicrobial resistance. nih.gov The identification of derivatives with potent activity against multidrug-resistant bacterial strains would be a significant advancement. nih.gov A summary of the diverse biological activities of thiazole derivatives is presented in the table below.

Therapeutic AreaReported Biological Activity of Thiazole Derivatives
Oncology Anticancer, antiproliferative, inhibition of kinases (CDK9, Aurora, PI3K), tubulin polymerization inhibition. nih.govnih.govscispace.com
Infectious Diseases Antibacterial, antifungal, anti-Candida. nih.govmdpi.comnih.gov
Inflammatory Diseases Anti-inflammatory. mdpi.com
Neurodegenerative Diseases Anti-Alzheimer's potential. nih.gov
Metabolic Diseases Antidiabetic potential. nih.gov
Other Antioxidant, hepatoprotective, anticonvulsant. nih.govmdpi.com

Future research should aim to systematically screen libraries of this compound analogs against a broader range of biological targets and in various disease models to uncover new therapeutic opportunities.

Development of Advanced Synthetic Methodologies for Analog Design

The efficient and diverse synthesis of analogs is crucial for thorough SAR studies and the development of optimized lead compounds. Future research in this area should focus on the development of advanced synthetic methodologies that allow for the rapid and flexible generation of this compound derivatives.

Green chemistry approaches are becoming increasingly important in drug discovery to minimize environmental impact. researcher.lifescilit.com The application of techniques such as microwave-assisted synthesis, ultrasound synthesis, and the use of green solvents and catalysts can offer advantages in terms of scalability, cost-effectiveness, and simplified purification. researcher.lifescilit.com

Multi-component reactions, which allow for the formation of complex molecules in a single step, are also a powerful tool for generating chemical diversity. mdpi.com The development of novel multi-component reactions for the synthesis of substituted thiazoles would significantly accelerate the drug discovery process.

Furthermore, the synthesis of peptidomimetic analogs incorporating the thiazole scaffold has been shown to be a valuable strategy for probing protein-protein interactions. nih.gov Expanding the repertoire of synthetic methods to create such complex molecules will be beneficial. A summary of various synthetic approaches for thiazole derivatives is provided below.

Synthetic MethodologyDescriptionAdvantages
Green Synthesis Employs renewable starting materials, non-toxic catalysts, and mild reaction conditions (e.g., microwave, ultrasound). researcher.lifescilit.comEnvironmentally friendly, scalable, cost-effective. researcher.life
Multi-component Reactions Combines three or more reactants in a single step to form a complex product. mdpi.comHigh efficiency, atom economy, and diversity generation.
Domino Reactions A sequence of intramolecular reactions that occur under the same reaction conditions.Can rapidly build molecular complexity from simple starting materials.
Solid-Phase Synthesis Allows for the synthesis of compound libraries where one of the reactants is attached to a solid support.Facilitates purification and automation.

The continued development of innovative and efficient synthetic strategies will be essential for fully exploring the therapeutic potential of the this compound scaffold.

Integration of In Silico and Experimental Approaches for Accelerated Drug Discovery

The integration of computational and experimental methods has become an indispensable part of modern drug discovery. In silico approaches such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can significantly accelerate the identification and optimization of lead compounds.

Molecular docking studies have been widely used to predict the binding modes of this compound derivatives with their biological targets, providing insights for rational drug design. als-journal.comnih.gov For example, docking studies of DNA gyrase inhibitors revealed a similar binding pattern to ciprofloxacin, with some analogs showing a better binding affinity. als-journal.com

In silico ADMET prediction is crucial for identifying candidates with favorable pharmacokinetic and safety profiles early in the drug discovery process, thereby reducing the likelihood of late-stage failures. researchgate.netbiointerfaceresearch.com Web servers like ProTox-II and SwissADME have been used to predict the toxicity and drug-likeness of thiazole derivatives. als-journal.com

The synergy between in silico predictions and experimental validation is a powerful strategy. Computational models can guide the synthesis of targeted compound libraries, which are then evaluated experimentally. The experimental data, in turn, can be used to refine and improve the computational models in an iterative cycle.

Computational MethodApplication in Thiazole Drug Discovery
Molecular Docking Predicting binding modes and affinities to biological targets (e.g., kinases, DNA gyrase). als-journal.comnih.gov
QSAR Establishing relationships between chemical structure and biological activity to guide lead optimization.
Pharmacophore Modeling Identifying the essential 3D features required for biological activity. scispace.com
Molecular Dynamics Simulations Studying the dynamic behavior of ligand-protein complexes to understand binding stability.
ADMET Prediction In silico assessment of pharmacokinetic and toxicity properties. als-journal.comresearchgate.net

A continued and enhanced integration of these computational and experimental approaches will be vital for the efficient discovery and development of new drugs based on the this compound scaffold.

Development of Chemical Probes for Target Validation Studies

The development of potent, selective, and cell-permeable small molecule inhibitors of specific biological targets can provide invaluable chemical probes for target validation and for dissecting complex biological pathways. The this compound scaffold, with its demonstrated ability to yield highly potent and selective kinase inhibitors, is an excellent starting point for the development of such probes.

A chemical probe should ideally have a well-defined mechanism of action, high selectivity for its intended target over other related proteins, and demonstrated activity in cellular assays. The development of such probes requires a deep understanding of the SAR for both on-target potency and off-target effects.

For example, highly selective CDK9 inhibitors derived from this scaffold could be used to further elucidate the specific roles of CDK9 in transcription, cell cycle control, and apoptosis. cardiff.ac.uk Similarly, selective Aurora kinase inhibitors can serve as tools to study the intricacies of mitosis and cell division. nih.gov

The development of chemical probes also necessitates the synthesis of a closely related but inactive control compound. This negative control, which is structurally similar to the active probe but does not engage the target, is essential for confirming that the observed biological effects are indeed due to the inhibition of the intended target.

Future research should focus on the rigorous characterization of the most promising inhibitors from this class to establish their utility as chemical probes. This includes comprehensive selectivity profiling against a broad panel of kinases and other potential off-targets, as well as detailed cellular characterization. The availability of high-quality chemical probes derived from the this compound scaffold will be a significant asset to the broader biomedical research community.

Q & A

Basic: What are the most reliable synthetic routes for 2-(4-Morpholinophenyl)thiazol-5-amine, and what reaction conditions optimize yield?

A robust method involves a multi-step synthesis starting with diazonium salts reacting with acrolein to form 3-aryl-2-chloropropanals, followed by cyclization with thiourea to yield 2-aminothiazole intermediates. Chloroacetylation with chloroacetyl chloride and subsequent reaction with morpholine/sulfur generates the morpholinophenyl-thiazole scaffold. Key steps include:

  • Diazotization : Use NaNO₂/HCl at 0–5°C for stable diazonium salt formation.
  • Cyclization : Thiourea in ethanol under reflux (12–24 hrs) for thiazole ring closure.
  • Thioxoacetamide formation : Stirring with sulfur in morpholine (5 mins) to avoid polysulfide byproducts .
    Microwave-assisted synthesis can reduce reaction times by 50% compared to conventional heating .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ resolves morpholine and thiazole protons (e.g., δ 2.4–3.8 ppm for morpholine N-CH₂; δ 6.8–7.6 ppm for aromatic protons) .
  • X-ray crystallography : Determines bond angles and intermolecular interactions (e.g., hydrogen bonding between amine and thiazole groups) .
  • Mass spectrometry (EI/HRMS) : Confirms molecular weight (e.g., [M+H]+ for C₁₃H₁₆N₃OS: 278.09) .

Basic: What in vitro assays are recommended for preliminary biological screening?

  • Antitumor activity : MTT assay using human cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations after 48–72 hrs exposure .
  • Enzyme inhibition : COX-2/15-LOX inhibition assays using fluorometric or spectrophotometric methods (e.g., IC₅₀ of 11.5–35 μM for related thiazoles) .
  • Antimicrobial testing : Broth microdilution (MIC against S. aureus, E. coli) .

Advanced: How can synthetic yields be improved without compromising purity?

  • Microwave assistance : Reduces reaction times (e.g., from 24 hrs to 30 mins) and improves regioselectivity .
  • Catalytic optimization : Use DMAP (4-dimethylaminopyridine) for efficient chloroacetylation (yield >85%) .
  • Purification : Gradient column chromatography (hexane:EtOAc 7:3 → 1:1) removes unreacted morpholine and sulfur byproducts .

Advanced: What mechanistic insights exist for its enzyme inhibitory activity?

  • COX-2/LOX inhibition : Competitive binding assays and molecular docking reveal hydrophobic interactions between the morpholinophenyl group and the enzyme’s active site (e.g., His90, Arg120 in COX-2) .
  • Kinase modulation : The morpholine oxygen forms hydrogen bonds with ATP-binding pockets in tyrosine kinases (e.g., EGFR), as shown in patent-derived analogs .

Advanced: What strategies validate in vivo efficacy and toxicity?

  • Xenograft models : Administer 10–50 mg/kg/day (oral/IP) in nude mice with tumor volume monitoring .
  • Toxicokinetics : Plasma half-life (t₁/₂) and metabolite profiling via LC-MS/MS .
  • Histopathology : Liver/kidney function markers (ALT, creatinine) after 28-day repeated dosing .

Advanced: How do computational methods (DFT, docking) guide structural optimization?

  • DFT calculations : B3LYP/6-31G(d) optimizes geometry and predicts frontier molecular orbitals (HOMO-LUMO gap <4 eV indicates redox activity) .
  • Molecular docking (AutoDock Vina) : Prioritizes substituents (e.g., electron-withdrawing groups on phenyl) for enhanced kinase binding (ΔG < -9 kcal/mol) .

Advanced: How do substitution patterns influence bioactivity?

  • Morpholine position : Para-substitution on phenyl improves solubility and target engagement vs. meta/ortho .
  • Thiazole modifications : 5-Amino substitution enhances antitumor activity (IC₅₀ 2.4 μM) compared to methyl or nitro groups .
  • Hybrid scaffolds : Fusion with pyrazine (e.g., 5-(5-methylpyrazin-2-yl)thiazol-2-amine) boosts antimicrobial potency (MIC 1.56 μg/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.